Pyridine-2,3-dicarboxylic acid N-oxide
Overview
Description
Pyridine-2,3-dicarboxylic acid N-oxide is a heterocyclic organic compound with the molecular formula C7H5NO5. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and two carboxylic acid groups are attached at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,3-dicarboxylic acid N-oxide can be synthesized through the oxidation of quinoline derivatives. One common method involves the use of hydrogen peroxide in the presence of an aqueous base to oxidize 8-substituted quinolines . Another method includes the oxidation of quinoline with a chlorate salt in an aqueous acidic medium, often in the presence of cupric ions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3-dicarboxylic acid N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form pyridine-2,3-dicarboxylic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chlorate salts, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Pyridine-2,3-dicarboxylic acid.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-2,3-dicarboxylic acid N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and manganese.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyridine-2,3-dicarboxylic acid N-oxide involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. For example, its antiproliferative activity against cancer cells is thought to be due to its ability to interfere with DNA synthesis and repair .
Comparison with Similar Compounds
Pyridine-2,3-dicarboxylic acid N-oxide can be compared with other similar compounds such as:
Pyridine-2,5-dicarboxylic acid N-oxide: This compound has carboxylic acid groups at the 2 and 5 positions and is also used in coordination chemistry.
Pyridine-2,6-dicarboxylic acid N-oxide: With carboxylic acid groups at the 2 and 6 positions, it has different coordination properties and applications.
Pyridine-3,4-dicarboxylic acid N-oxide: This compound has carboxylic acid groups at the 3 and 4 positions and is used in the synthesis of various organic compounds.
Each of these compounds has unique structural features that influence their reactivity and applications, making this compound distinct in its specific uses and properties.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-8(13)5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEUPIYHQGXUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496469 | |
Record name | 1-Oxo-1lambda~5~-pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38557-80-1 | |
Record name | 1-Oxo-1lambda~5~-pyridine-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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